Decahydroquinoline-1-sulfonyl chloride
Overview
Description
Synthesis Analysis
Sulfonyl chlorides, including Decahydroquinoline-1-sulfonyl chloride, can be synthesized by chlorosulfonation . This process involves the reaction of organic compounds with chlorosulfonic acid to form sulfonyl chlorides . Another method involves the oxidation of thiols and disulfides with chlorine dioxide .Chemical Reactions Analysis
Sulfonyl chlorides, including Decahydroquinoline-1-sulfonyl chloride, are highly reactive towards water and other nucleophiles such as ammonia (NH3) . They undergo substitution reactions with various nucleophilic reagents . Sulfonyl chlorides are generally liquids or low melting solids and they are not easily purified by recrystallization or distillation .Physical And Chemical Properties Analysis
Decahydroquinoline-1-sulfonyl chloride is a chemical compound with a molecular weight of 237.75 g/mol. More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Copper-Catalyzed Sulfonylation
Copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides as sulfonylation reagents demonstrates an exclusive reaction at the C5-H position of the quinoline rings, tolerating a wide spectrum of functional groups. This method's versatility is showcased through the synthesis of various sulfonylated products leading to useful compounds (Hong-Wen Liang et al., 2015).
Nano-Zirconia Supported Sulfonic Acid
Nano-zirconia-supported sulfonic acid [nano-ZrO2-SO3H (n-ZrSA)] has been synthesized and utilized as a highly recyclable heterogeneous solid acid nanocatalyst for heterocyclic multicomponent reactions, including the synthesis of hexahydroquinoline. This novel nanocatalyst offers advantages such as low cost, low toxicity, ease of preparation, good stability, high reusability, and operational simplicity (A. Amoozadeh et al., 2016).
Sulfonylation of 8-Aminoquinoline Amides
A simple and mild protocol for copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides has been developed, offering moderate to good yields. This method proceeds in air with excellent substrate tolerance, highlighting its potential in the synthesis of aliphatic sulfonyl chloride-derived products (Huijie Qiao et al., 2015).
Sulfonyl Fluoride Probes for Protein Targeting
Sulfonyl fluoride covalent inhibitors have been designed for the specific modification of tyrosine residues in protein active sites. This approach allows for the efficient capture of proteins from complex proteomes, offering a novel method for target validation and the study of molecular pharmacology (E. Hett et al., 2015).
Ionic Liquid as Catalyst for Hexahydroquinolines Synthesis
A novel Brönsted acidic ionic liquid has been synthesized and used as an efficient catalyst for the promotion of hexahydroquinolines via one-pot multi-component condensation. This method is characterized by excellent yields, short reaction times, and the reusability of the catalyst without significant loss of activity (M. Ghorbani et al., 2015).
Safety And Hazards
Future Directions
Sulfones, molecules containing a sulfonyl (SO2) functional group attached to two carbon substituents, are highly versatile building blocks for organic synthesis . They find various applications as drugs, agrochemicals, or functional materials . Therefore, sustainable access to this class of molecules, including Decahydroquinoline-1-sulfonyl chloride, is of great interest .
properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQYEMFKTOEOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydroquinoline-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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